![molecular formula C19H17N5O3S B2677051 2-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 2034593-17-2](/img/structure/B2677051.png)
2-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
“2-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile” is a chemical compound with the molecular formula C19H17N5O3S . It is available for research use.
Molecular Structure Analysis
The molecular structure of this compound involves a phenoxymethyl group attached to a 1,2,3-triazole ring, which is further connected to an azetidine ring. The azetidine ring is attached to a sulfonyl group, which is connected to a benzonitrile group .Scientific Research Applications
- Researchers have synthesized a series of novel analogues of this compound and evaluated their antimicrobial properties . These derivatives were tested against bacterial and fungal strains, demonstrating inhibition comparable to standard drugs like Ketoconazole, Chloramphenicol, and Amoxicillin. Notably, compounds 9a, 9e, and 9g showed promising activity.
- Researchers have developed a practical method for synthesizing 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation . This green approach offers a sustainable route to access related compounds.
- The compound’s incorporation of azetidine and oxetane rings opens avenues for designing heterocyclic amino acid derivatives. These derivatives may have applications in medicinal chemistry and bioorganic studies .
Antimicrobial Activity
Green Synthesis of Azetidinones
Heterocyclic Amino Acid Derivatives
Safety and Hazards
properties
IUPAC Name |
2-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c20-10-15-6-4-5-9-19(15)28(25,26)23-12-17(13-23)24-11-16(21-22-24)14-27-18-7-2-1-3-8-18/h1-9,11,17H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFLAFAISOUGSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile |
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